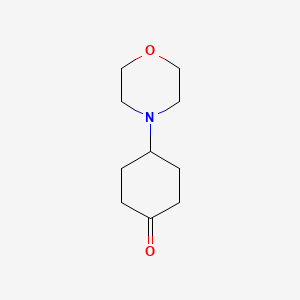

4-Morpholinocyclohexanone

Description

Properties

IUPAC Name |

4-morpholin-4-ylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c12-10-3-1-9(2-4-10)11-5-7-13-8-6-11/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSZENOTKVEPEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718273 | |

| Record name | 4-(Morpholin-4-yl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139025-93-7 | |

| Record name | 4-(Morpholin-4-yl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Morpholinocyclohexanone can be synthesized through the reaction of cyclohexanone with morpholine in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction typically involves heating the mixture in toluene under reflux conditions, allowing the water formed during the reaction to be continuously removed .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Morpholinocyclohexanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted morpholinocyclohexanone derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Pharmacological Applications

4-Morpholinocyclohexanone has been investigated for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development. Research indicates that derivatives of this compound may exhibit significant activity against certain types of cancer and neurological disorders. For example, studies have shown that modifications to the morpholine ring can enhance its efficacy and selectivity towards specific receptors, which is crucial in designing targeted therapies.

2. Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of bioactive molecules. Its ability to undergo various chemical reactions enables researchers to create complex structures that can be tested for biological activity. This synthetic versatility is particularly valuable in the development of new pharmaceuticals.

Material Science

1. Polymer Chemistry

In material science, this compound is utilized in the synthesis of polymers. Its incorporation into polymer matrices can improve mechanical properties and thermal stability. Research has demonstrated that polymers containing this compound exhibit enhanced resistance to environmental degradation, making them suitable for use in demanding applications such as automotive and aerospace industries.

2. Coatings and Adhesives

The compound is also explored for use in coatings and adhesives due to its adhesive properties and compatibility with various substrates. Studies indicate that formulations containing this compound show improved adhesion strength and durability compared to traditional adhesives.

Industrial Applications

1. Chemical Manufacturing

In the chemical industry, this compound acts as a building block for the synthesis of various chemicals. Its reactivity allows it to participate in numerous chemical transformations, making it a valuable intermediate in the production of specialty chemicals.

2. Agrochemical Development

The compound has potential applications in agrochemicals, particularly as a precursor for herbicides and insecticides. Research efforts are underway to explore its efficacy in pest control formulations, leveraging its chemical properties to develop more effective agricultural solutions.

Case Study 1: Pharmacological Efficacy

A recent study evaluated the anticancer properties of a derivative of this compound against breast cancer cells. The results indicated a significant reduction in cell viability at low concentrations, suggesting its potential as a therapeutic agent.

Case Study 2: Polymer Enhancement

Another investigation focused on incorporating this compound into polycarbonate matrices. The findings revealed that the modified polymers exhibited enhanced impact resistance and thermal stability compared to unmodified samples, highlighting its utility in high-performance applications.

Mechanism of Action

The mechanism of action of 4-Morpholinocyclohexanone involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The morpholine ring and cyclohexanone moiety play crucial roles in its binding affinity and specificity towards target proteins .

Comparison with Similar Compounds

Morpholine: A simpler analog with a wide range of applications in organic synthesis and pharmaceuticals.

Cyclohexanone: A key intermediate in the production of nylon and other polymers.

4-Morpholinobutanone: Another cyclic amide with similar structural features but different reactivity and applications

Uniqueness: 4-Morpholinocyclohexanone stands out due to its unique combination of the morpholine ring and cyclohexanone moiety, providing distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile compound in various scientific research fields .

Biological Activity

4-Morpholinocyclohexanone (C10H17NO2) is a cyclic ketone derivative that has garnered attention for its potential biological activities. This compound features a morpholine ring, which is known for its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular structure of this compound includes a cyclohexanone moiety with a morpholine substituent at the 4-position. This configuration contributes to its unique chemical reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C10H17NO2 |

| Molecular Weight | 185.25 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

| LogP (octanol-water) | Not available |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, suggesting that this compound may also possess such properties.

- Mechanism of Action : The oxime group in related compounds can form stable complexes with metal ions, potentially enhancing their biological activity. The morpholine ring may interact with enzymes or receptors, influencing cellular processes relevant to microbial growth inhibition .

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. Similar compounds have demonstrated antiproliferative effects against various cancer cell lines.

- Case Study : In a study examining the effects of morpholine derivatives on cancer cells, it was found that certain derivatives could induce apoptosis in human cancer cell lines, including breast and prostate cancers. The proposed mechanism involves oxidative stress and mitochondrial dysfunction, leading to cell cycle arrest .

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects of this compound. Compounds containing morpholine rings have been investigated for their ability to protect neuronal cells from oxidative damage.

- Research Findings : A study highlighted that morpholine derivatives could reduce oxidative stress markers in neuronal cells, suggesting a protective role against neurodegenerative diseases .

Table 2: Biological Activities of Morpholine Derivatives

| Compound | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Yes | Yes | Potentially |

| Cyclohexanone oxime | Moderate | Limited | No |

| Morpholine | Weak | Moderate | Yes |

The biological activity of this compound is largely attributed to its structural features:

- Oxime Group : Facilitates metal ion complexation, enhancing bioactivity.

- Morpholine Ring : Engages with biological targets such as enzymes and receptors, modulating cellular pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Morpholinocyclohexanone, and how can its purity be optimized during synthesis?

- Methodological Answer :

- Synthetic Routes : The compound can be synthesized via nucleophilic substitution reactions involving cyclohexanone derivatives and morpholine. For example, a Michael addition or ketone functionalization using morpholine as a nucleophile under controlled pH and temperature conditions. Ensure stoichiometric ratios are optimized to minimize side products .

- Purity Optimization : Use column chromatography or recrystallization with solvents like ethanol or ethyl acetate. Monitor purity via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Confirm compound identity using SciFinder or Reaxys to cross-reference spectral data with known analogs .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Focus on <sup>1</sup>H NMR to identify morpholine ring protons (δ 2.5–3.5 ppm) and cyclohexanone carbonyl (δ ~205 ppm in <sup>13</sup>C NMR).

- Infrared (IR) Spectroscopy : Look for carbonyl stretching vibrations (~1700 cm⁻¹) and morpholine C-N stretches (~1100 cm⁻¹).

- Mass Spectrometry (MS) : Prioritize molecular ion peaks (e.g., [M+H]<sup>+</sup> for C10H17NO2). Cross-validate with databases like PubChem for consistency .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors.

- Spill Management : Absorb spills with inert materials (e.g.,硅藻土) and dispose of as hazardous waste. Avoid contact with water sources to prevent environmental contamination .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Modeling Setup : Use density functional theory (DFT) with software like Gaussian or ORCA to calculate electron density maps and frontier molecular orbitals (HOMO/LUMO). Focus on the carbonyl group’s electrophilicity and morpholine’s steric effects.

- Validation : Compare predicted activation energies with experimental kinetic data. Adjust solvent parameters (e.g., dielectric constant) in simulations to match reaction conditions .

Q. How can researchers resolve discrepancies in reported catalytic activities of this compound derivatives across studies?

- Methodological Answer :

- Variable Analysis : Systematically test variables such as solvent polarity, temperature, and catalyst loading. Use Design of Experiments (DoE) to identify confounding factors.

- Replication : Reproduce conflicting studies under identical conditions. Employ advanced analytics like <sup>15</sup>N NMR to detect trace impurities affecting reactivity .

Q. What strategies are effective for analyzing stereochemical outcomes in asymmetric syntheses involving this compound?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers.

- Circular Dichroism (CD) : Correlate CD spectra with computational models (e.g., time-dependent DFT) to assign absolute configurations. Validate with X-ray crystallography if single crystals are obtainable .

Data Handling and Reproducibility

Q. How should researchers document and share synthetic procedures for this compound to ensure reproducibility?

- Methodological Answer :

- Detailed Protocols : Include exact molar ratios, reaction times, and purification steps. Use standardized formats (e.g., IUPAC guidelines) for reporting melting points and spectral data.

- Open-Source Repositories : Upload raw NMR/MS files to platforms like Zenodo or Figshare. Reference these in publications to facilitate peer validation .

Q. What are best practices for managing contradictory data in kinetic studies of this compound’s degradation pathways?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.